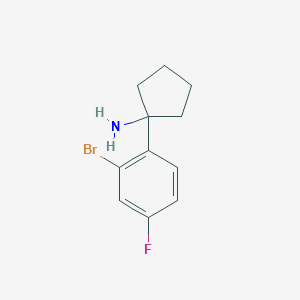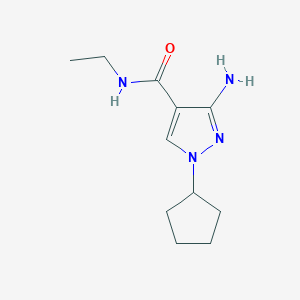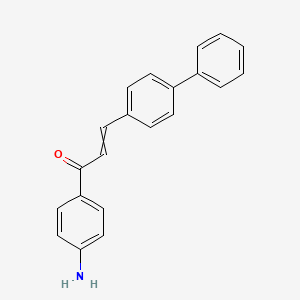![molecular formula C13H13FN2O2 B11730138 Ethyl 2-{[2-cyano-2-(4-fluorophenyl)eth-1-en-1-yl]amino}acetate](/img/structure/B11730138.png)
Ethyl 2-{[2-cyano-2-(4-fluorophenyl)eth-1-en-1-yl]amino}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[2-cyano-2-(4-fluorophenyl)eth-1-en-1-yl]amino}acetate is an organic compound with the molecular formula C13H13FN2O2. This compound is known for its unique structure, which includes a cyano group, a fluorophenyl group, and an ethyl ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[2-cyano-2-(4-fluorophenyl)eth-1-en-1-yl]amino}acetate typically involves the reaction of ethyl cyanoacetate with 4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an amination step to introduce the amino group. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-{[2-cyano-2-(4-fluorophenyl)eth-1-en-1-yl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 2-{[2-cyano-2-(4-fluorophenyl)eth-1-en-1-yl]amino}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-{[2-cyano-2-(4-fluorophenyl)eth-1-en-1-yl]amino}acetate involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group play crucial roles in its binding affinity to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-cyano-2-(4-chlorophenyl)acetate
- Ethyl 2-cyano-2-(4-bromophenyl)acetate
- Ethyl 2-cyano-2-(4-methylphenyl)acetate
Uniqueness
Ethyl 2-{[2-cyano-2-(4-fluorophenyl)eth-1-en-1-yl]amino}acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable molecule in various research fields.
Propriétés
Formule moléculaire |
C13H13FN2O2 |
|---|---|
Poids moléculaire |
248.25 g/mol |
Nom IUPAC |
ethyl 2-[[2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate |
InChI |
InChI=1S/C13H13FN2O2/c1-2-18-13(17)9-16-8-11(7-15)10-3-5-12(14)6-4-10/h3-6,8,16H,2,9H2,1H3 |
Clé InChI |
NTAJUQPNSBROOI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC=C(C#N)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730058.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11730062.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11730068.png)
![2-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730073.png)

![O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine](/img/structure/B11730092.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11730106.png)
![5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1-propyl-1H-pyrazole-3-carboxylic acid](/img/structure/B11730110.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11730115.png)



![4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11730130.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11730133.png)
